molecular formula C23H38Cl2N8O8 B606764 Copanlisib hydrochloride hydrate CAS No. 1402152-46-8

Copanlisib hydrochloride hydrate

Cat. No. B606764
CAS RN: 1402152-46-8
M. Wt: 625.505
InChI Key: PRZNRMHJLYLVBJ-UHFFFAOYSA-N
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Description

Copanlisib Dihydrochloride is a novel phosphoinositide 3-kinase (pi3k) inhibitor, inhibiting the activation of the pi3k signaling pathway, resulting in inhibition of tumor cell growth and survival in susceptible tumor cell populations

Scientific Research Applications

1. Use in Treating Lymphomas

  • Pan-PI3K Inhibitory Activity : Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, showing significant activity against various subtypes of lymphoma (Dreyling et al., 2017).
  • Efficacy in Indolent and Aggressive Lymphomas : It has demonstrated efficacy in both indolent and aggressive lymphomas, providing an option for heavily pretreated patients (Dreyling et al., 2014).
  • Combination Therapy Potentials : Studies suggest that copanlisib can be effectively combined with other agents, such as rituximab, enhancing its therapeutic potential in lymphoma treatment (Matasar et al., 2021).

2. Pharmacokinetics and Administration

  • Intravenous Administration : Copanlisib is administered intravenously, offering a different administration route compared to orally administered PI3K inhibitors, which might contribute to its distinct safety profile (Eltantawy et al., 2019).
  • Dosing Schedules and Safety Profile : The intermittent dosing schedule of copanlisib might contribute to its manageable safety profile and reduced severity of adverse events (Zinzani et al., 2019).

3. Metabolic Insights and Drug Interactions

  • Metabolic Profiling : Research has been conducted to understand the metabolic profile of copanlisib, identifying various metabolites and potential reactive intermediates, which is crucial for predicting and managing potential side effects (Alrabiah et al., 2019).
  • Quantification in Animal Models : Techniques have been developed to quantify copanlisib in animal models, aiding in the understanding of its pharmacokinetics and dosing optimization (Tripathy et al., 2022).

4. Potential in Various Cancer Types

  • Broad Application in Hematologic Malignancies : Copanlisib's role is being explored beyond lymphomas, with potential applications in a range of hematologic malignancies, highlighting its versatility as a therapeutic agent (Le et al., 2021).

5. Synergistic Effects with Other Therapies

  • Synergistic Combinations : Studies indicate that copanlisib can synergize with other targeted agents, including venetoclax, in B- and T-cell lymphoma models, offering a promising approach for combination therapies (Tarantelli et al., 2020).

properties

CAS RN

1402152-46-8

Molecular Formula

C23H38Cl2N8O8

Molecular Weight

625.505

IUPAC Name

5-Pyrimidinecarboxamide, 2-amino-N-(2,3-dihydro-7-methoxy-8-(3-(4-morpholinyl)propoxy)imidazo(1,2-C)quinazolin-5-yl)-, hydrochloride, hydrate (1:2:4)

InChI

InChI=1S/C23H28N8O4.2ClH.4H2O/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;;;;;/h3-4,13-14H,2,5-12H2,1H3,(H2,24,26,27)(H,28,29,32);2*1H;4*1H2

InChI Key

PRZNRMHJLYLVBJ-UHFFFAOYSA-N

SMILES

O=C(C1=CN=C(N)N=C1)NC2=NC3=C(C=CC(OCCCN4CCOCC4)=C3OC)C5=NCCN25.[H]Cl.[H]Cl.[H]O[H].[H]O[H].[H]O[H].[H]O[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Copanlisib HCl;  Copanlisib dihydrochloride;  BAY 80-6946;  BAY80-6946;  BAY-80-6946;  BAY806946;  BAY-806946;  BAY 806946;  Copanlisib HCl hydrate;  trade name Aliqopa.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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